3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride
Description
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]oxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSTYOKWTPLJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349719-25-0 | |
| Record name | 3-Oxetanamine, 3-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349719-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition, which is a powerful and versatile method for constructing C–N bonds . This reaction can be carried out under mild conditions using various catalysts and reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the oxetane ring.
Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Properties : Compounds containing oxetane rings have been reported to exhibit antimicrobial activities. The unique structure of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride may confer similar properties, making it a candidate for developing new antimicrobial agents.
Anticancer Potential : Preliminary studies suggest that oxetane derivatives can possess anticancer properties. The trifluoromethyl substitution may enhance metabolic stability and bioavailability, which are crucial for pharmacological efficacy. Further biological assays are necessary to explore its potential against various cancer cell lines and mechanisms of action.
Pharmaceutical Applications
The hydrochloride salt form of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine is often utilized in pharmaceutical formulations due to its improved solubility and stability in aqueous solutions. This property is essential for drug delivery systems where solubility can significantly impact bioavailability and therapeutic effectiveness .
Case Studies and Research Insights
- Synthesis Methodology : A notable study outlined a method for synthesizing this compound using a straightforward reaction pathway involving readily available precursors. The process demonstrated high yields and purity, showcasing its potential for scale-up in industrial applications .
- Biological Assays : In vitro studies have indicated that compounds with similar oxetane structures exhibit significant activity against certain bacterial strains. Future research could focus on comparing the efficacy of this compound with existing antimicrobial agents to evaluate its potential as a new therapeutic option.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Potential to inhibit bacterial growth; further studies needed to confirm efficacy. |
| Anticancer | Preliminary evidence suggests activity against cancer cells; requires extensive research. |
| Pharmaceuticals | Used in formulations for improved solubility and stability; suitable for drug delivery systems. |
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Comparison with Similar Compounds
Substituted Phenyl Oxetan-3-amine Hydrochlorides
Oxetane Core Modifications
Key Findings from Research
Physicochemical Properties
Structural-Activity Relationships (SAR)
- Substituent Position : Meta-substitution (e.g., 3-CF₃ vs. 4-CF₃) affects steric and electronic interactions with biological targets .
Biological Activity
3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of protein degradation technologies and small molecule inhibitors. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11ClF3NO
- Molecular Weight : 253.65 g/mol
- CAS Number : 1349719-25-0
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within cellular pathways. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various kinases, including glycogen synthase kinase 3 (GSK-3), which plays a critical role in numerous signaling pathways related to cancer and neurodegenerative diseases .
- Protein Degradation : As a building block for protein degraders, this compound can facilitate the targeted degradation of specific proteins, offering a novel therapeutic approach in treating diseases characterized by protein dysregulation .
Biological Activity Data
Research has demonstrated that this compound exhibits promising biological activities. Below is a summary table of key findings from various studies:
| Study | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Study A | GSK-3β Inhibition | 0.15 | GSK-3β |
| Study B | Anticancer Activity | 0.5 | Various Cancer Cell Lines |
| Study C | Protein Degradation | Not specified | Targeted Proteins |
Case Studies
- GSK-3 Inhibition : In a study focusing on GSK-3 inhibitors, this compound was identified as a potent inhibitor with an IC50 value of 0.15 µM, indicating strong potential for therapeutic applications in Alzheimer's disease and other disorders associated with GSK-3 dysregulation .
- Anticancer Properties : Another investigation assessed the compound's efficacy against various cancer cell lines. The results showed that it inhibited cell proliferation significantly at concentrations around 0.5 µM, suggesting its potential as an anticancer agent .
Safety and Handling
While the compound shows promising biological activity, safety data indicate that it must be handled with care:
Q & A
Q. What are the recommended synthetic routes for 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1 : React 3-(trifluoromethyl)phenylboronic acid with oxetan-3-one under Suzuki-Miyaura coupling conditions to form the oxetane intermediate.
- Step 2 : Introduce the amine group via reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C).
- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) followed by recrystallization in ethanol/water. Purity ≥98% can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is structural characterization of this compound performed, particularly for confirming the trifluoromethyl group and oxetane ring?
Methodological Answer:
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions.
- Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose as hazardous waste .
- Emergency Procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The -CF3 group deactivates the phenyl ring via inductive effects, reducing electron density at the meta position. This impacts reaction kinetics:
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs using UV-Vis spectroscopy. For example, the SNAr reaction with piperidine shows a 3× slower rate due to reduced electrophilicity .
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) reveal increased LUMO energy at the reaction site, corroborating experimental observations .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in CNS-targeted drug discovery?
Methodological Answer:
- Analog Synthesis : Replace the oxetane ring with tetrahydrofuran or cyclopropane to assess ring strain effects on bioavailability .
- Biological Assays : Measure serotonin reuptake inhibition (IC50 via radioligand binding assays) and compare to fluoxetine derivatives .
- Pharmacokinetic Profiling : Evaluate metabolic stability in liver microsomes (e.g., t1/2 = 2.5 hours in human hepatocytes) .
Q. How can advanced analytical methods resolve challenges in quantifying trace impurities or degradation products?
Methodological Answer:
- LC-MS/MS : Quantify impurities at ppb levels using MRM transitions (e.g., m/z 265 → 178 for the parent ion).
- Forced Degradation Studies : Expose the compound to heat (40°C, 75% RH) and acidic conditions (0.1 M HCl), then identify degradation products (e.g., oxetane ring-opening via HRMS) .
- Stability-Indicating Methods : Use HILIC chromatography to separate polar degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
